Benzotriazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Benzotriazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and biological significance of benzotriazole, a pivotal scaffold in medicinal chemistry and material science.
Core Chemical Identity and Properties
Benzotriazole is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. Its unique structure imparts a range of valuable chemical and physical properties, making it a versatile molecule in various scientific disciplines. The fundamental properties of benzotriazole are summarized in the tables below for easy reference and comparison.
Nomenclature and Structural Information
| Parameter | Value |
| Preferred IUPAC Name | 1H-1,2,3-Benzotriazole |
| Other Names | 1H-Benzotriazole, 1,2,3-Benzotriazole, BTA, Azimidobenzene |
| CAS Number | 95-14-7[1] |
| Molecular Formula | C₆H₅N₃[1][2] |
| Molecular Weight | 119.12 g/mol [2] |
| SMILES | c1ccc2c(c1)nn[nH]2 |
| InChI | InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)[1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to light tan crystalline solid[2] |
| Melting Point | 98-100 °C[1] |
| Boiling Point | 350 °C[1] |
| Solubility in Water | 20 g/L[1] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, chloroform, toluene, and DMF[2] |
| pKa | 8.2 (weak acid)[1] |
| Density | 1.36 g/cm³[1] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the identification and characterization of benzotriazole. Below are typical data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | CDCl₃ | ~7.4-7.5 (m, 2H), ~7.9-8.0 (m, 2H), ~10.5 (br s, 1H, N-H) |
| ¹³C NMR | CDCl₃ | ~110.0, ~120.0, ~124.5, ~128.5, ~132.5, ~145.0 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2600 | N-H stretching (broad, characteristic of hydrogen bonding) |
| 1615, 1590, 1495, 1455 | C=C aromatic ring stretching |
| 1270, 1210 | C-N stretching |
| 780, 745 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of benzotriazole, designed for practical application in a laboratory setting.
Synthesis of 1H-Benzotriazole
This protocol describes the synthesis of benzotriazole from o-phenylenediamine (B120857) and sodium nitrite (B80452) via a diazotization and intramolecular cyclization reaction.
Materials:
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o-Phenylenediamine
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Glacial Acetic Acid
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Sodium Nitrite
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Deionized Water
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Ice
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Beakers
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Magnetic Stirrer and Stir Bar
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Buchner Funnel and Filter Flask
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Filter Paper
Procedure:
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In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may be required to achieve complete dissolution.
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Cool the resulting clear solution to 15 °C in an ice bath while stirring with a magnetic stirrer.
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In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of deionized water.
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Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.
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An exothermic reaction will occur, and the temperature will rise to approximately 85 °C within 2-3 minutes. The color of the reaction mixture will change from deep red to pale brown.
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Continue stirring for 15 minutes, allowing the mixture to cool. Once the temperature has dropped to 35-40 °C, place the beaker in an ice-water bath and chill thoroughly for 30 minutes.
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Collect the precipitated pale brown solid by vacuum filtration using a Buchner funnel.
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Wash the solid product with three 30 mL portions of ice-cold water.
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The crude benzotriazole can be purified by recrystallization from boiling water or by sublimation. For recrystallization, dissolve the crude product in a minimal amount of boiling water, add a small amount of activated charcoal, and filter while hot. Allow the filtrate to cool slowly to form crystals, which can then be collected by filtration.
Spectroscopic Analysis Protocols
Instrumentation:
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400 MHz (or higher) NMR Spectrometer
Sample Preparation:
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Accurately weigh 10-20 mg of dry, purified benzotriazole.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
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Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
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Number of Scans (ns): 16 to 64 (adjust for desired signal-to-noise ratio).
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Relaxation Delay (d1): 1-2 seconds.
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Spectral Width: 0-12 ppm.
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Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
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Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C).
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Relaxation Delay (d1): 2-5 seconds.
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Spectral Width: 0-160 ppm.
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Temperature: 298 K.
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
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Perform baseline correction.
Instrumentation:
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FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of dry, purified benzotriazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer a portion of the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
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Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum.
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The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Role in Drug Development and Signaling Pathways
Benzotriazole and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. One notable derivative, 4,5,6,7-Tetrabromobenzotriazole (TBBt), is a potent and selective inhibitor of protein kinase CK2, an enzyme implicated in various cancers.
TBBt as a Protein Kinase CK2 Inhibitor
TBBt exerts its anticancer effects by inhibiting CK2, which in turn modulates key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.
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Figure 1. TBBt Inhibition of CK2 and Downstream Signaling Pathways.
Workflow for Investigating TBBt Activity:
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Figure 2. Experimental Workflow for TBBt Evaluation.
Conclusion
Benzotriazole remains a molecule of profound interest in both academic research and industrial applications. Its straightforward synthesis, coupled with its unique chemical properties, provides a versatile platform for the development of novel compounds with significant biological activities. The ability of benzotriazole derivatives to interact with key cellular targets, such as protein kinases, underscores their potential in the development of next-generation therapeutics for a range of diseases, including cancer. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the continued exploration and application of this remarkable chemical entity.
